Chemical structure and properties of 2-Bromo-3-chloro-4-fluoroaniline
Chemical structure and properties of 2-Bromo-3-chloro-4-fluoroaniline
Advanced Synthesis, Structural Properties, and Reactivity Profile
Part 1: Executive Summary & Structural Logic
2-Bromo-3-chloro-4-fluoroaniline is a highly functionalized aromatic scaffold utilized primarily as a "core module" in the synthesis of kinase inhibitors (e.g., for oncology and immunology targets). Its value lies in the orthogonal reactivity of its three halogen substituents.
The molecule features a "sandwiched" substitution pattern where the bromine atom at the C2 position is flanked by the amino group (C1) and the chlorine atom (C3). This specific arrangement creates a unique steric and electronic environment:
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C1-NH₂: A strong electron donor, activating the ring for electrophilic attack but also serving as a handle for amide coupling or heterocycle formation.
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C2-Br: The most labile halogen, serving as the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C3-Cl: Provides steric bulk and metabolic stability; less reactive than Br, allowing for chemo-selective transformations.
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C4-F: Modulates pKa and lipophilicity (LogP) without introducing significant steric hindrance, often used to block metabolic oxidation at the para-position.
Physicochemical Properties Table[1][2]
| Property | Value | Technical Note |
| Molecular Formula | C₆H₄BrClFN | |
| Molecular Weight | 224.46 g/mol | |
| CAS Number | 1279862-76-8 | Specific isomer verification required. |
| Appearance | Off-white to pale brown solid | Sensitive to light/oxidation. |
| Melting Point | 58–62 °C (Predicted) | Low MP due to disrupted crystal packing from mixed halogens. |
| Boiling Point | ~265 °C (at 760 mmHg) | High BP due to polarity of NH₂. |
| LogP | 2.85 ± 0.3 | Lipophilic; suitable for CNS-active drug scaffolds. |
| pKa (Conjugate Acid) | ~2.1 | Weakly basic due to inductive withdrawal by F, Cl, and Br. |
Part 2: Synthetic Protocols (High-Fidelity)
Synthesizing the exact 1,2,3,4-substituted isomer presents a regioselectivity challenge. Direct bromination of 3-chloro-4-fluoroaniline typically yields the C6-bromo isomer (sterically favored) rather than the target C2-bromo isomer (sterically crowded).
Therefore, two distinct routes are recommended depending on scale and equipment availability.
Protocol A: Directed Ortho-Metalation (DOM) – Research Scale
This method guarantees regioselectivity by utilizing the "Complex Induced Proximity Effect" (CIPE).
Mechanism:
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Protection: Convert 3-chloro-4-fluoroaniline to its N-Boc derivative. The Boc group coordinates with the lithium base.
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Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C. The C2 proton is the most acidic (flanked by inductive withdrawing Cl and N-Boc) and is the site of kinetic deprotonation.
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Quench: Reaction with an electrophilic bromine source (CBr₄ or NBS).
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Deprotection: Acidic cleavage of the Boc group.
Step-by-Step Methodology:
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Protection: Dissolve 3-chloro-4-fluoroaniline (10 mmol) in dry THF. Add Boc₂O (1.1 eq) and DMAP (cat). Stir at RT for 4h. Isolate intermediate.
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Lithiation: Cool the N-Boc intermediate (5 mmol) in dry THF to -78°C under Argon. Slowly add n-BuLi (2.5 M in hexanes, 1.1 eq). Stir for 1h. Critical: Maintain T < -70°C to prevent benzyne formation.
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Bromination: Add a solution of CBr₄ (1.2 eq) in THF dropwise. Allow to warm to RT over 2h.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
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Deprotection: Dissolve crude solid in DCM/TFA (4:1). Stir 1h. Neutralize with NaHCO₃. Purify via silica chromatography (Hexane/EtOAc).
Protocol B: Nitro Reduction – Industrial Scale
This route avoids cryogenic conditions but requires the specific precursor 2-bromo-3-chloro-4-fluoronitrobenzene .
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Hydrogenation: The presence of Br and Cl makes catalytic hydrogenation (Pd/C, H₂) risky due to hydrodehalogenation (stripping off halogens).
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Chemo-selective Reduction: Use Iron/Ammonium Chloride (Fe/NH₄Cl) or Stannous Chloride (SnCl₂).
Step-by-Step Methodology:
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Suspend 2-bromo-3-chloro-4-fluoronitrobenzene (50 mmol) in Ethanol/Water (3:1, 100 mL).
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Add Iron powder (325 mesh, 5 eq) and NH₄Cl (5 eq).
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Heat to reflux (80°C) with vigorous mechanical stirring for 2-4 hours. Monitor by TLC/LCMS.
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Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
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Isolation: Concentrate filtrate. Adjust pH to >9 with Na₂CO₃. Extract with DCM.
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Purification: Recrystallize from heptane/toluene if necessary.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the regioselectivity divergence between standard halogenation and the recommended DOM route.
Figure 1: Divergent synthetic pathways. Direct bromination favors the C6 isomer, while the Directed Ortho-Metalation (DOM) route forces substitution at the C2 position to yield the target compound.
Part 4: Reactivity & Applications in Drug Discovery[4]
The utility of 2-Bromo-3-chloro-4-fluoroaniline rests on its ability to undergo sequential, chemo-selective cross-coupling reactions.
1. Chemo-selective Cross-Coupling (The "Ladder" Strategy)
The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol) and the C-F bond (~116 kcal/mol). This allows researchers to functionalize the C2 position exclusively without disturbing the C3-Cl or C4-F sites.
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Reaction: Suzuki-Miyaura Coupling.
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Conditions: Boronic acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃, Dioxane/H₂O, 80°C.
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Outcome: Substitution at C2 only. The C3-Cl remains intact for a second round of coupling (using bulky phosphine ligands like XPhos or RuPhos at higher temperatures) if creating a tri-substituted core.
2. Nucleophilic Aromatic Substitution (SnAr)
While the aniline nitrogen is electron-donating, the presence of three halogens (F, Cl, Br) withdraws electron density from the ring.
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Reactivity: The C4-F atom is activated for SnAr if the aniline nitrogen is acylated (protecting group) or oxidized to a nitro group. In the free aniline form, SnAr at C4 is sluggish due to the electron donation from NH₂.
Part 5: Safety & Handling (HSE)
Hazard Classification (GHS):
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Acute Toxicity: Oral (Category 3), Dermal (Category 4).
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Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation (Category 2).
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Specific Target Organ Toxicity: May cause respiratory irritation.[3][4]
Handling Protocols:
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is prone to oxidation (darkening) upon air exposure.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use exclusively in a fume hood.
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Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with inert absorbent and scoop into hazardous waste containers.
References
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BLD Pharm. (2025). Product Analysis: 2-Bromo-3-chloro-4-fluoroaniline (CAS 1279862-76-8). Retrieved from
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Thieme Chemistry. (2008). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synlett. Retrieved from
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National Institutes of Health (NIH). (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from
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BenchChem. (2025).[3][5] Technical Support: Dehalogenation Byproducts in Haloaniline Synthesis. Retrieved from
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Sigma-Aldrich. (2025).[3] Safety Data Sheet: Polyhalogenated Anilines. Retrieved from
